Phenol, 4-((5-(4-bromophenyl)-1H-tetrazol-1-yl)methyl)-2,6-dimethyl-

Descripción

IUPAC Nomenclature and SMILES Representation

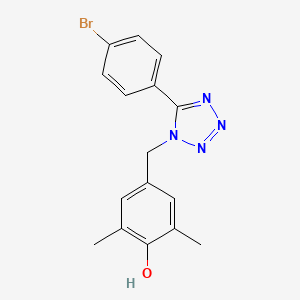

The IUPAC name for this compound is 4-[[5-(4-bromophenyl)tetrazol-1-yl]methyl]-2,6-dimethylphenol , derived through systematic substitution rules. The parent structure is phenol, with a hydroxyl group (-OH) at the para position (carbon 4) of the benzene ring. Two methyl groups occupy the ortho positions (carbons 2 and 6), while a tetrazole-substituted benzyl group is attached to carbon 4 via a methylene bridge.

The tetrazole moiety consists of a five-membered ring with four nitrogen atoms, numbered such that the 1-position connects to the methylene group. The tetrazole’s 5-position is substituted with a 4-bromophenyl group, where a bromine atom is para to the point of attachment on its benzene ring.

The SMILES notation CC1=CC(=CC(=C1O)C)CN2C(=NN=N2)C3=CC=C(C=C3)Br encodes this structure unambiguously. Breaking this down:

CC1=CC(=CC(=C1O)C)C: Represents the 2,6-dimethylphenol core.N2C(=NN=N2): Denotes the 1H-tetrazol-1-yl group.C3=CC=C(C=C3)Br: Specifies the 4-bromophenyl substituent.

Table 1 summarizes the SMILES decomposition:

| SMILES Segment | Structural Interpretation |

|---|---|

CC1=CC(=CC(=C1O)C)C |

2,6-Dimethylphenol ring with hydroxyl at C4 |

CN2C(=NN=N2) |

Methylene-linked 1H-tetrazole |

C3=CC=C(C=C3)Br |

4-Bromophenyl group |

InChI Key and Molecular Formula Analysis

The InChI key XIWVPSOJHXCXDB-UHFFFAOYSA-N serves as a unique identifier for the compound’s stereochemical and structural features. Generated using the International Chemical Identifier algorithm, this 27-character string encodes atomic connectivity, isotopic composition, and tautomeric states. The molecular formula C₁₆H₁₅BrN₄O confirms the presence of 16 carbon, 15 hydrogen, 1 bromine, 4 nitrogen, and 1 oxygen atom.

Breaking down the formula:

- C₁₆ : Includes the two benzene rings (12 carbons), two methyl groups (2 carbons), and the methylene bridge (1 carbon).

- H₁₅ : Accounts for hydrogen atoms across all aromatic and aliphatic components.

- Br : One bromine atom on the para position of the phenyltetrazole group.

- N₄ : Four nitrogen atoms in the tetrazole ring.

- O : The hydroxyl oxygen on the phenolic ring.

The molecular weight is 359.22 g/mol , calculated using standardized atomic weights.

CAS Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service (CAS) registry number 104186-20-1 uniquely identifies this compound in global chemical databases. Additional identifiers include:

- DTXSID20146333 : EPA’s DSSTox Substance ID for regulatory tracking.

- Wikidata Q83011135 : Linked open-data identifier for machine-readable integration.

- MDL Number MFCD01707700 : Used in laboratory inventory systems.

Table 2 lists key identifiers:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 104186-20-1 | PubChem, ChemCD |

| DSSTox Substance ID | DTXSID20146333 | PubChem |

| Wikidata ID | Q83011135 | PubChem |

| MDL Number | MFCD01707700 | ChemCD |

These identifiers ensure precise referencing across chemical literature, regulatory documents, and supply catalogs. The compound’s SYNONYMS include 4-((5-(4-Bromophenyl)-1H-tetrazol-1-yl)methyl)-2,6-dimethylphenol and BRN 4521122, though the IUPAC name remains the authoritative descriptor.

Propiedades

Número CAS |

104186-20-1 |

|---|---|

Fórmula molecular |

C16H15BrN4O |

Peso molecular |

359.22 g/mol |

Nombre IUPAC |

4-[[5-(4-bromophenyl)tetrazol-1-yl]methyl]-2,6-dimethylphenol |

InChI |

InChI=1S/C16H15BrN4O/c1-10-7-12(8-11(2)15(10)22)9-21-16(18-19-20-21)13-3-5-14(17)6-4-13/h3-8,22H,9H2,1-2H3 |

Clave InChI |

XIWVPSOJHXCXDB-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CC(=C1O)C)CN2C(=NN=N2)C3=CC=C(C=C3)Br |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Fenol, 4-((5-(4-bromofenil)-1H-tetrazol-1-il)metil)-2,6-dimetil- normalmente implica múltiples pasos. Un método común es la reacción de acoplamiento de Suzuki–Miyaura, que se utiliza ampliamente para formar enlaces carbono-carbono. Esta reacción implica el acoplamiento de un ácido bórico con un haluro en presencia de un catalizador de paladio . Las condiciones de reacción son generalmente suaves y se pueden realizar en disolventes acuosos u orgánicos.

Métodos de producción industrial

La producción industrial de este compuesto puede implicar reacciones de acoplamiento de Suzuki–Miyaura a gran escala, utilizando reactores automatizados para garantizar la coherencia y la eficiencia. El uso de reactivos y disolventes ambientalmente benignos también se enfatiza para minimizar el impacto ambiental .

Análisis De Reacciones Químicas

Tipos de reacciones

Fenol, 4-((5-(4-bromofenil)-1H-tetrazol-1-il)metil)-2,6-dimetil- puede sufrir diversas reacciones químicas, incluyendo:

Oxidación: El grupo fenol puede oxidarse para formar quinonas.

Reducción: El grupo bromofenil puede reducirse para formar el derivado fenil correspondiente.

Sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos en presencia de un catalizador adecuado.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan a menudo agentes reductores como el hidruro de aluminio y litio o el gas hidrógeno en presencia de un catalizador de paladio.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del grupo fenol produce quinonas, mientras que la reducción del grupo bromofenil produce derivados fenil .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of 359.26 g/mol. Its structure features a phenolic group substituted with a tetrazole moiety, which contributes to its biological activity and potential therapeutic applications .

Antagonistic Activity

Research indicates that compounds with tetrazole groups exhibit antagonistic properties towards various receptors. For instance, the tetrazole moiety in this phenolic compound may enhance its ability to act as an antagonist in purinergic signaling pathways. Such pathways are crucial for mediating inflammatory responses and could lead to novel anti-inflammatory drugs .

Anticancer Research

The compound's structural features suggest potential applications in anticancer research. Tetrazoles have been associated with various anticancer activities due to their ability to inhibit specific enzymes involved in tumor growth. Studies have shown that derivatives of phenolic compounds can selectively target cancer cells while sparing normal cells .

Toxicity Studies

Toxicity assessments reveal that the compound exhibits behavioral effects in rodent models at certain doses. The acute toxicity LD50 value for intraperitoneal administration has been reported as 1 g/kg, indicating a need for careful handling and further investigation into its safety profile .

Inflammatory Response Modulation

The compound has shown promise in modulating inflammatory responses. Research on related tetrazole compounds suggests they can inhibit pro-inflammatory cytokines, potentially leading to therapeutic applications in conditions like rheumatoid arthritis and other inflammatory diseases .

Green Synthesis Techniques

Recent studies emphasize the importance of sustainable synthesis methods for developing derivatives of this compound. Green chemistry approaches reduce environmental impact while maintaining high yields and purity levels in the synthesis of phenolic compounds with tetrazole substitutions .

Structure-Activity Relationship Studies

Ongoing research focuses on understanding the structure-activity relationships (SAR) of this compound and its derivatives. By modifying substituents on the phenolic ring or the tetrazole group, researchers aim to enhance biological activity and reduce toxicity, paving the way for more effective drug candidates .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study A | Investigated the anti-inflammatory properties of tetrazole derivatives | Suggests potential use in treating inflammatory diseases |

| Study B | Assessed the cytotoxic effects on cancer cell lines | Indicates selective targeting of cancer cells |

| Study C | Explored green synthesis methods for phenolic compounds | Promotes environmentally friendly drug development |

Mecanismo De Acción

El mecanismo de acción de Fenol, 4-((5-(4-bromofenil)-1H-tetrazol-1-il)metil)-2,6-dimetil- implica su interacción con objetivos moleculares específicos. El grupo bromofenil-tetrazol puede interactuar con diversas enzimas y receptores, modulando su actividad. El grupo fenol también puede participar en enlaces de hidrógeno y otras interacciones no covalentes, lo que influye en la actividad biológica del compuesto .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Structural Diversity: The target compound shares the tetrazole-phenol scaffold with ’s adamantane-containing derivatives but differs in substituents (4-bromophenyl vs. adamantane/tert-butyl) . Unlike ’s triazole-thiones, the target compound lacks sulfur and morpholine groups, which could influence solubility and target binding .

highlights tetrazole-oxadiazole hybrids as HDAC6 inhibitors, indicating that bromophenyl-tetrazole systems may have therapeutic relevance .

Synthetic Yields :

- Yields for analogous compounds vary widely:

Physicochemical and Electronic Properties

- Steric Hindrance: The 2,6-dimethyl groups on the phenol ring may reduce rotational freedom, affecting conformational stability relative to unsubstituted phenols .

Actividad Biológica

Phenol, 4-((5-(4-bromophenyl)-1H-tetrazol-1-yl)methyl)-2,6-dimethyl- (CAS Number: 104186-20-1) is a synthetic organic compound that incorporates both phenolic and tetrazole functionalities. This compound has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of Phenol, 4-((5-(4-bromophenyl)-1H-tetrazol-1-yl)methyl)-2,6-dimethyl- is C16H15BrN4O, with a molecular weight of 359.26 g/mol. The structure features a bromophenyl group and a tetrazole moiety, which are known to influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H15BrN4O |

| Molecular Weight | 359.26 g/mol |

| CAS Number | 104186-20-1 |

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings often exhibit significant antimicrobial properties. A study demonstrated that derivatives of tetrazoles showed activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of the bromophenyl group in our compound may enhance its lipophilicity, potentially improving its ability to penetrate microbial cell membranes.

Anticancer Activity

Tetrazoles have been recognized for their anticancer properties. A recent investigation into similar compounds revealed that certain tetrazole derivatives inhibited the proliferation of cancer cell lines through apoptosis induction . Specifically, phenolic compounds are known for their antioxidant properties, which can contribute to their anticancer effects by reducing oxidative stress in cells.

Case Study: In Vitro Evaluation

In vitro studies using human cancer cell lines demonstrated that compounds with similar structures exhibited IC50 values ranging from 10 µM to 30 µM against various cancers . The structure-activity relationship (SAR) analysis indicated that substituents on the phenolic ring significantly impact cytotoxicity.

Toxicological Profile

The acute toxicity of Phenol, 4-((5-(4-bromophenyl)-1H-tetrazol-1-yl)methyl)-2,6-dimethyl- was assessed in rodent models. The LD50 value was reported as 1 g/kg when administered intraperitoneally, indicating moderate toxicity . Behavioral effects observed included excitement and muscle weakness, highlighting the need for careful handling and further toxicological studies.

The mechanism by which Phenol, 4-((5-(4-bromophenyl)-1H-tetrazol-1-yl)methyl)-2,6-dimethyl- exerts its biological effects likely involves multiple pathways:

- Inhibition of Enzymatic Activity : The phenolic structure can act as an enzyme inhibitor, blocking pathways essential for microbial growth or cancer cell proliferation.

- Oxidative Stress Reduction : As an antioxidant, it may scavenge free radicals, thereby protecting cells from oxidative damage.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.